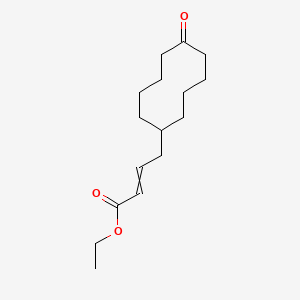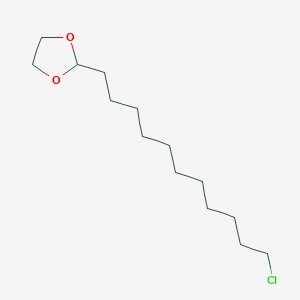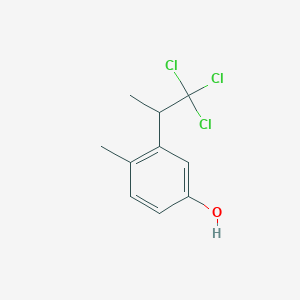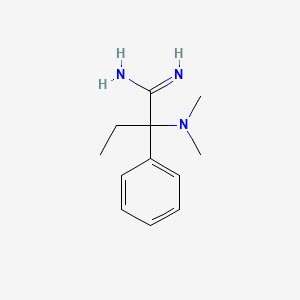
2-(Dimethylamino)-2-phenylbutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-phenylbutanimidamide is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a butanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenylbutanimidamide typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylbutanimidamide derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-2-phenylbutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of the dimethylamino group with the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-2-phenylbutanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar basicity but lacking the phenyl and butanimidamide groups.
Phenylbutanimidamide: Lacks the dimethylamino group but shares the phenyl and butanimidamide backbone.
2-(Dimethylamino)ethanol: Contains a dimethylamino group and an ethanol backbone, differing in structure and properties.
Uniqueness
2-(Dimethylamino)-2-phenylbutanimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91636-50-9 |
|---|---|
Molekularformel |
C12H19N3 |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-phenylbutanimidamide |
InChI |
InChI=1S/C12H19N3/c1-4-12(11(13)14,15(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H3,13,14) |
InChI-Schlüssel |
DWHSFAHUKWWLSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C(=N)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
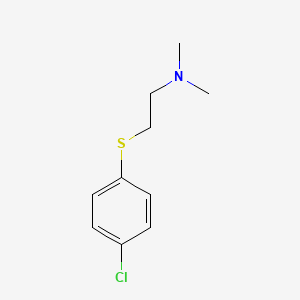

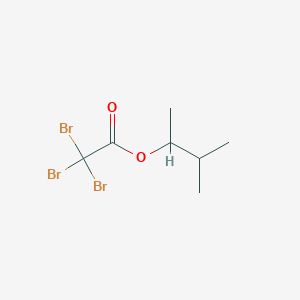
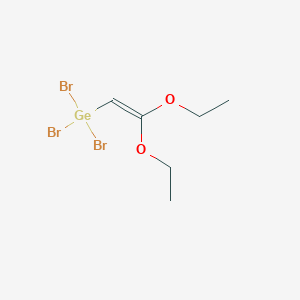
![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
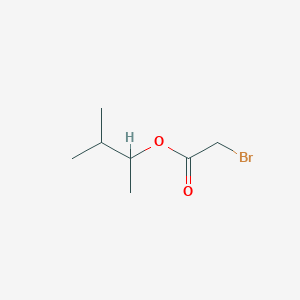
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)


